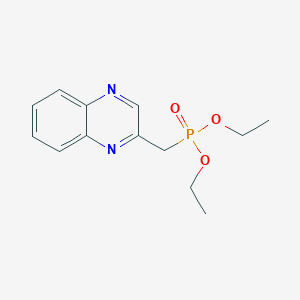
Diethyl (quinoxalin-2-ylmethyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (quinoxalin-2-ylmethyl)phosphonate is an organophosphorus compound with the molecular formula C₁₃H₁₇N₂O₃P It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (quinoxalin-2-ylmethyl)phosphonate typically involves the reaction of quinoxaline derivatives with diethyl phosphite. One common method includes the use of a base such as sodium hydride to deprotonate the quinoxaline derivative, followed by the addition of diethyl phosphite. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (quinoxalin-2-ylmethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine or phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine or phosphine oxide derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl (quinoxalin-2-ylmethyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for bioactive molecules.
Industry: It is used in the development of materials with specific properties, such as flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of diethyl (quinoxalin-2-ylmethyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. Additionally, the quinoxaline moiety can interact with nucleic acids and proteins, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl (thiophen-2-ylmethyl)phosphonate
- Diethyl (pyridin-2-ylmethyl)phosphonate
- Diethyl (benzyl)phosphonate
Uniqueness
Diethyl (quinoxalin-2-ylmethyl)phosphonate is unique due to the presence of the quinoxaline ring, which imparts specific electronic and steric properties. This makes it distinct from other phosphonates and allows for unique interactions in chemical and biological systems.
Propriétés
Formule moléculaire |
C13H17N2O3P |
|---|---|
Poids moléculaire |
280.26 g/mol |
Nom IUPAC |
2-(diethoxyphosphorylmethyl)quinoxaline |
InChI |
InChI=1S/C13H17N2O3P/c1-3-17-19(16,18-4-2)10-11-9-14-12-7-5-6-8-13(12)15-11/h5-9H,3-4,10H2,1-2H3 |
Clé InChI |
FAJRQXKPWMHSCJ-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC1=NC2=CC=CC=C2N=C1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-yl]oxyethanol](/img/structure/B13876461.png)
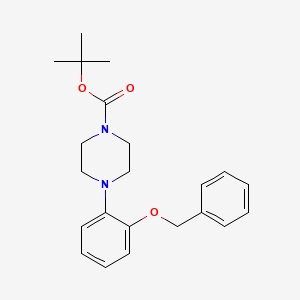
![7-Bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13876466.png)
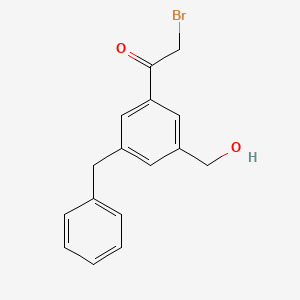
![N-[4-(4-methylpyridin-3-yl)phenyl]cyclopropanesulfonamide](/img/structure/B13876476.png)

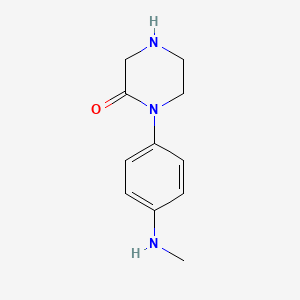
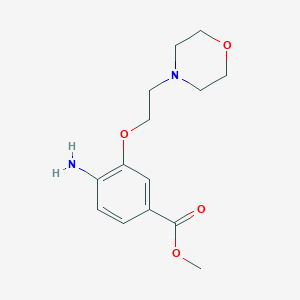


![4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxynaphthalene-2-carboxylic acid](/img/structure/B13876507.png)
![1-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13876515.png)
![Methyl 4-{[(5-chloro-2-thienyl)carbonyl]amino}isothiazole-3-carboxylate](/img/structure/B13876527.png)

